3-amino-N'-hydroxybenzene-1-carboximidamide
Overview
Description
3-amino Benzamidoxime is a synthetic intermediate useful for pharmaceutical synthesis.
Scientific Research Applications
Electropolymerization for Biosensor Development
The electropolymerization of hydroxybenzene and aminobenzene isomers, including compounds similar to 3-amino-N'-hydroxybenzene-1-carboximidamide, is used in developing electrochemical biosensors. These biosensors, integrated with enzymes like glucose oxidase, show promise in detecting glucose and other compounds in complex biological systems (Carelli et al., 1996).
Functionalized Boratabenzene Complexes
This compound-related compounds have been utilized in the hydroboration of various substrates, leading to the creation of new alkyl-, alkenyl-, amino-, or amidino-functionalized boratabenzene rare-earth metal complexes. These compounds have potential applications in organic synthesis and materials science (Yuan et al., 2011).
Density and Molar Volume Studies in Aqueous Solutions
Studies on compounds structurally similar to this compound, like m-aminophenol, have been conducted to understand their partial molar volumes in aqueous solutions at various temperatures and pressures. Such research is crucial for understanding the physicochemical properties of these compounds in different environments (Stříteská et al., 2003).
Biotransformation in Environmental Science
The biotransformation of related compounds by Clostridium species has been studied, particularly in the context of arsenic contamination in the environment. This research is relevant for understanding the environmental impact and microbial interactions of similar compounds (Stolz et al., 2007).
Vibrational Spectroscopy in Material Science
The structural properties of compounds like 3-amino-4-hydroxybenzene sulfonic acid have been analyzed using vibrational spectroscopy, offering insights into their potential applications in material science and industrial processes (Ramarajan et al., 2020).
Polymer-bound Cyclic N-hydroxy Amides in Peptide Synthesis
N-hydroxy amides, with structures related to this compound, have been developed for peptide synthesis. This application is significant in the field of biochemistry and pharmaceuticals (Akiyama et al., 1985).
Synthesis of Novel Indole-2-carboxylic Acids
Research has been conducted on the synthesis of novel compounds, including derivatives of 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids, which are structurally related to this compound. These studies are important for the development of new chemical entities (Unangst et al., 1987).
Mechanism of Action
Target of Action
The primary target of 3-amino-benzamide oxime is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, by inhibiting its activity . The structure of 3-aminobenzamide is similar to that of NAD+, allowing it to bind to PARP and prevent it from using up NAD+ . This inhibition of PARP activity is significant, as it can lead to cell death .
Biochemical Pathways
The inhibition of PARP by 3-amino-benzamide oxime affects the DNA repair pathway . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . By inhibiting PARP, 3-amino-benzamide oxime prevents the depletion of NAD+, thereby disrupting the DNA repair process .
Result of Action
The inhibition of PARP by 3-amino-benzamide oxime can lead to cell death . This is because the inhibition of PARP prevents the use of NAD+ in the cell, which can deplete the amount of ATP found in the cell . This makes 3-amino-benzamide oxime a potential anticancer drug .
Future Directions
Properties
IUPAC Name |
3-amino-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGWBTKZYLRPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588248 | |
Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100524-07-0 | |
Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminobenzamide oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.